molecular formula C14H15N5OS B2411734 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-59-7

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2411734
CAS RN: 891124-59-7
M. Wt: 301.37
InChI Key: XIIFAELWRNYUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that includes a triazole nucleus. This nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, triazole compounds are known to be involved in a variety of chemical reactions due to their versatile biological activities .

Scientific Research Applications

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has shown potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has also been investigated for its potential as an antimicrobial agent against various bacterial strains. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs. In cancer research, this compound has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in inflammation and bacterial growth. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of various bacterial strains. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in lab experiments include its potential as a lead compound for the development of new drugs and its ability to inhibit the growth of various bacterial strains. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the study of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and antimicrobial agent. Another direction is to study its potential as an anticancer agent in various cancer types. Additionally, further studies are needed to determine the toxicity and safety of this compound. Finally, there is potential for the development of new drugs based on the structure of this compound.
In conclusion, this compound is a compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been reported in several studies. One of the most common methods involves the reaction of 3-(pyridin-3-ylmethylthio)-5-propyl-1H-1,2,4-triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

properties

IUPAC Name

5-propyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-2-4-11-7-12(20)16-13-17-18-14(19(11)13)21-9-10-5-3-6-15-8-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIFAELWRNYUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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